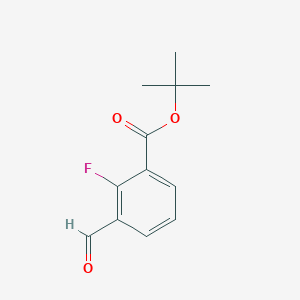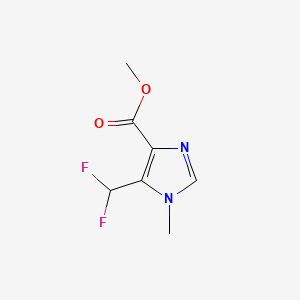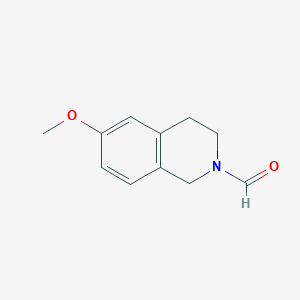
5-Bromo-2-(bromomethyl)-3-fluorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-3-fluorothiophene is a heterocyclic organic compound that contains bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-fluorothiophene typically involves the bromination of 3-fluorothiophene followed by the introduction of a bromomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-3-fluorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts in the presence of base and boronic acids or alkenes.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or amino derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-3-fluorothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity and ability to form stable derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-fluorothiophene involves its ability to undergo various chemical transformations, which can interact with biological targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(bromomethyl)pyrimidine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 5-Bromo-2-methylbenzoate
Uniqueness
5-Bromo-2-(bromomethyl)-3-fluorothiophene is unique due to the presence of both bromine and fluorine atoms on the thiophene ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The fluorine atom increases the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H3Br2FS |
|---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H3Br2FS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2 |
InChI Key |
KIOVORNRMPYACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
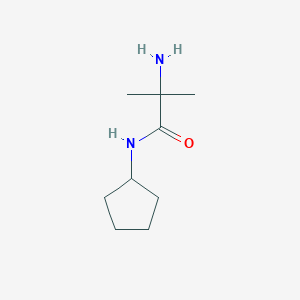

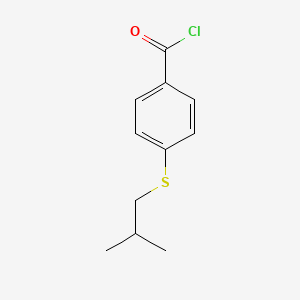
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)




